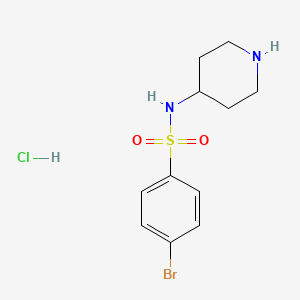

4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Descripción general

Descripción

4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16BrClN2O2S and a molecular weight of 355.68 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a piperidine ring through a sulfonamide linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Sulfonamidation: The brominated benzene derivative is then reacted with piperidine-4-amine in the presence of a sulfonyl chloride, such as benzenesulfonyl chloride, to form the sulfonamide linkage.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Sulfonamide Formation via Nucleophilic Substitution

The core structure is synthesized through sulfonylation of 4-bromobenzenesulfonyl chloride with piperidin-4-amine. This reaction typically proceeds in hydrocarbon solvents (e.g., toluene) at 80–100°C under nitrogen . The HCl salt forms post-reaction to enhance stability .

Example Reaction:

N-Alkylation of the Piperidine Amine

The secondary amine on the piperidine ring undergoes alkylation with alkyl halides or carbonyl compounds. For instance, reaction with methyl iodide forms tertiary amines, modifying biological activity .

Conditions:

-

Reagents: Alkyl halides (e.g., CH₃I), aldehydes (e.g., formaldehyde)

Example:

Bromine Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions :

SNAr with Amines

Replacement of Br with amines under basic conditions :

Metal-Catalyzed Couplings

-

Suzuki Coupling: Reaction with aryl boronic acids using Pd catalysts .

-

Heck Coupling: Alkenylation via palladium-mediated pathways .

Example (Suzuki):

Functionalization via Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) engages in:

-

Acid/Base Reactions: Deprotonation with strong bases (e.g., NaH) to form sulfonamide anions .

-

Coupling Reactions: Formation of amides or sulfonamides with carboxylic acids using HOBt/HBTU .

Example (Amide Coupling):

Piperidine Ring Modifications

The piperidine moiety undergoes:

Biological Activity-Driven Reactions

Derivatives are tailored for enhanced antimicrobial or antiviral properties:

-

Thiazole Hybridization: Combining with thiazole groups via cyclocondensation .

-

Cyanoguanidine Incorporation: Reaction with diphenyl cyanocarbonimidate to form cyclic derivatives .

Table 1: Key Reaction Pathways and Conditions

Table 2: Biological Derivatives and Activities

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is utilized as a starting material in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives with varied functionalities.

Biology

- Enzyme Inhibition Studies : The compound has been employed in research focused on enzyme inhibition. Its sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to the inhibition of enzyme activity. This property is particularly useful for studying interactions with biological macromolecules.

Medicine

- Therapeutic Potential : Research has indicated that this compound may have therapeutic properties, particularly as a precursor in drug development. Its structural features allow for modifications that can enhance pharmacological activity against various diseases.

Industry

- Specialty Chemicals Production : In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, highlighting its importance in the chemical manufacturing sector.

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of sulfonamides, including this compound, effectively inhibited certain enzymes involved in bacterial resistance mechanisms, showcasing their potential as antimicrobial agents.

- Drug Development : Research into the compound's modifications has led to the discovery of new derivatives with enhanced efficacy against specific cancer cell lines, indicating promising avenues for therapeutic applications.

- Material Science : The compound has been explored for use in developing new materials due to its unique chemical properties, which allow it to participate in various polymerization reactions.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target protein .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-N-Cbz-piperidine: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of the sulfonamide linkage.

Benzyl 4-bromopiperidine-1-carboxylate: Another related compound with a carboxylate ester group instead of the sulfonamide linkage.

Uniqueness

4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to its specific combination of a bromine-substituted benzene ring and a piperidine ring connected through a sulfonamide linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Actividad Biológica

4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrClN2O2S, with a molecular weight of approximately 369.71 g/mol. The compound features a bromine atom, a sulfonamide group, and a piperidine ring, contributing to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, the bromine atom may engage in halogen bonding, enhancing the stability of interactions with target proteins.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various enzymes. Its mechanism involves binding to the active site of target enzymes, which can disrupt their normal function. For instance, it has been employed in studies focusing on enzyme inhibition related to Trypanosoma brucei N-myristoyltransferase (TbNMT), a significant target for treating human African trypanosomiasis (HAT) .

Anticancer Activity

Compounds similar to this compound have demonstrated notable anticancer properties. Studies have reported that sulfonamide derivatives exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The structure-activity relationship suggests that modifications to the piperidine ring can enhance anticancer efficacy .

Antibacterial and Antifungal Activity

The compound also shows potential antibacterial and antifungal activities. Research has indicated that related piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced bioactivity against pathogens like Staphylococcus aureus and Escherichia coli .

Study on Trypanosoma brucei

A study published in 2014 explored the efficacy of sulfonamides against Trypanosoma brucei, demonstrating that compounds with similar structures effectively inhibited TbNMT with IC50 values as low as 0.002 μM. This underscores the potential of sulfonamide derivatives in developing treatments for HAT .

Anticancer Research

In another study focusing on the anticancer properties of sulfonamide derivatives, researchers synthesized various compounds based on the 1H-pyrazole scaffold. These compounds exhibited significant inhibitory effects on multiple cancer cell lines, reinforcing the therapeutic potential of sulfonamide-based structures in oncology .

Table 1: Biological Activity Summary

Propiedades

IUPAC Name |

4-bromo-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNATWDCCMWHPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-19-6 | |

| Record name | Benzenesulfonamide, 4-bromo-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.